molecular formula C24H23N5O3S2 B12420331 N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3

N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3

Cat. No.: B12420331
M. Wt: 496.6 g/mol
InChI Key: ICECVTFTHRPNOE-HPRDVNIFSA-N
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Description

N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3 is a highly purified, isotope-labelled analog of a compound recognized for its utility as a chemotherapeutic agent in researching neoplastic diseases . The incorporation of three deuterium (D) atoms into the molecular structure yields a product with an average molecular weight of 496.62 g/mol, distinguished from its non-labelled counterpart (C24H23N5O3S2) for specialized research applications . This compound is provided for research purposes to aid in mechanistic studies, metabolic profiling, and quantitative analysis. To ensure maximum stability and recovery of the product, it is recommended to store the material at -20°C and centrifuge the original vial prior to removing the cap . This product is strictly labeled "For Research Use Only," reinforcing that it is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C24H23N5O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3

InChI Key

ICECVTFTHRPNOE-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCOC1=CN=C(C=N1)SC2=CC(=C(C(=C2)C)C3=CSC(=N3)NC(=O)C4=CC=NC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-1101-d3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of T-1101-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is developed in capsule form, which is convenient to store and ensures good patient compliance .

Chemical Reactions Analysis

Types of Reactions

T-1101-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the applications of the specific compound "N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3". The search results primarily focus on the chemical identity, properties, and availability of the reference standard of this compound .

Based on the available data, here's what can be gathered:

Chemical Information

  • Name : this compound
  • Molecular Formula : C24 D3 H20 N5 O3 S2
  • Molecular Weight : 496.62
  • IUPAC Name : N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide
  • Isotope Label : Deuterium

Availability and Handling

  • The compound is available as a reference standard .
  • It is sold in Neat form .
  • It should be shipped at room temperature .
  • There may be restrictions on its purchase and transport .
  • Additional documentation, such as permits or BSL certification, might be required .

Possible Applications

While specific applications for this exact compound are not detailed in the search results, we can infer potential uses based on its structural features and related compounds:

  • Pharmaceutical Research : The compound contains pyrazinyl, thiazolyl, and pyridinecarboxamide moieties, which are common structural features in pharmaceuticals. It may be an active pharmaceutical ingredient or a precursor.
  • Analytical Chemistry : As a deuterated compound, it can be used as an internal standard in quantitative analysis, isotope dilution mass spectrometry, and pharmacokinetic studies .
  • Agrochemical Research : The search results mention botanical pesticides and hemp essential oil, which contain compounds with pesticide properties . It's possible that this compound or similar ones could be investigated for potential use in pest management.
  • Neurotrauma : An abstract from The 16th International Neurotrauma Symposium is included in the search results . While it doesn't directly mention the compound, it suggests a possible link to neurological research.

Mechanism of Action

T-1101-d3 exerts its effects by specifically disrupting the interaction between Hec1 and Nek2, which are critical regulators of mitosis in cancer cells. This disruption leads to abnormal mitosis, chromosomal misalignment, and ultimately, apoptosis (programmed cell death) of cancer cells. The molecular targets and pathways involved include the downregulation of Nek2 and the induction of chromosomal instability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Pyridine Hybrids

Compounds combining thiazole and pyridine moieties are common in drug discovery. Key examples include:

N-(4-methylpyridin-2-yl) Thiophene-2-carboxamide Analogues ()
  • Structure : Thiophene-2-carboxamide linked to a pyridinyl group.
  • Synthesis : Utilizes palladium-catalyzed coupling with aryl boronic acids .
  • Activity : Demonstrates antibacterial efficacy, suggesting that the thiazole-pyridine scaffold may enhance bioactivity .
Thiazolyl Pyridines with Thiophene Moieties ()
  • Structure : Thiazolyl pyridines incorporating thiophene.
  • Synthesis : Built via a one-pot three-component reaction .
  • Comparison : The pyrazinylthio group in the target compound may offer improved solubility due to the 2-methoxyethoxy side chain, while deuterated methoxy could enhance metabolic stability .

Nitrofuryl Thiazoles (Carcinogenic Analogs)

Nitrofuran derivatives, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), are notorious for their carcinogenicity in rodents (–12):

  • Activity: FANFT induces bladder carcinomas in rats and leukemia in mice .
  • Metabolism : Metabolized by prostaglandin endoperoxide synthetase, a pathway influenced by substituents .
  • Comparison: The target compound replaces the nitrofuryl group with a pyrazinylthio moiety, likely reducing genotoxic risks. Deuteration may further mitigate metabolic activation .

Substituted Thiazoles with Varied Aromatic Groups

2-Hydrazinothiazoles ()
  • Structure: Thiazoles with hydrazino and aromatic substituents (e.g., nitrophenyl, aminophenyl).
  • Activity: High incidence of mammary gland carcinomas in rats .
  • Comparison: The target compound’s pyrazinylthio and deuterated methoxy groups may redirect bioactivity away from carcinogenicity, emphasizing the role of substituents in organ specificity .

Comparative Data Table

Compound Molecular Weight Key Substituents Biological Activity Metabolic Notes
Target Compound (T-1101-d3) 496.60 Pyrazinylthio, OCD₃ Unknown (potential kinase) Deuteration reduces oxidation
FANFT 241.22 Nitrofuryl, formamide Bladder carcinogen Metabolized by prostaglandin synthetase
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Varies Thiophene, pyridinyl Antibacterial Pd-catalyzed synthesis
2-Hydrazino-4-(5-nitro-2-furyl)thiazole 256.25 Nitrofuryl, hydrazino Mammary carcinogen High metabolic activation

Biological Activity

N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3 is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its cytotoxic, antibacterial, and other relevant biological activities based on available research findings.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure that includes a thiazole and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The presence of the methoxyethoxy group and the pyrazinyl-thio linkage contributes to its unique properties.

Cytotoxic Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thioether compounds demonstrate moderate to good activity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 (μg/mL)
4aMCF-730.3
3aMCF-732.63
3eA. baumannii15-62

The mechanism of action typically involves the induction of apoptosis, as evidenced by assays such as DAPI staining and cell cycle analysis, which show increased apoptotic cell death upon treatment with these compounds .

Antibacterial Activity

Antibacterial properties have also been observed in compounds similar to this compound. In vitro studies reveal that certain derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging widely depending on the specific strain tested .

Bacterial StrainMIC (μg/mL)
S. aureus15
A. baumannii62
P. aeruginosaNot Active

The time-kill assays indicate that some compounds can completely inhibit bacterial growth, suggesting their potential use in developing dual-targeting therapeutics for cancer and bacterial infections .

Case Studies and Research Findings

A notable study published in PubMed highlighted the cytotoxic effects of thioether compounds on MCF-7 cells, demonstrating their potential as anticancer agents. The study utilized various assays to evaluate cell viability and apoptosis induction mechanisms, confirming the therapeutic potential of these compounds .

Another investigation into antibacterial properties revealed promising results against multiple bacterial strains, emphasizing the need for further exploration into their mechanisms of action and potential clinical applications .

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